N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC14774570
Molecular Formula: C24H24N4O4
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H24N4O4 |
|---|---|
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C24H24N4O4/c1-31-18-5-3-4-16(12-18)21-8-9-24(30)28(27-21)15-23(29)25-11-10-17-14-26-22-7-6-19(32-2)13-20(17)22/h3-9,12-14,26H,10-11,15H2,1-2H3,(H,25,29) |
| Standard InChI Key | YNZUDTJWBKTDEU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC |
Introduction
Structural and Chemical Characteristics
The compound features a pyridazinone core substituted at position 3 with a 3-methoxyphenyl group and at position 1 with an acetamide-linked 5-methoxyindole ethyl chain. The pyridazinone ring (C4H3N2O) provides a planar, electron-deficient system conducive to π-π stacking interactions, while the 3-methoxyphenyl moiety introduces steric bulk and potential hydrogen-bonding capabilities. The indole ethyl group, a hallmark of serotoninergic ligands, may facilitate interactions with neurotransmitter receptors .
Key Structural Features:
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Pyridazinone Core: The 6-oxo group enhances hydrogen-bond acceptor capacity, critical for receptor binding .
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3-Methoxyphenyl Substituent: Methoxy groups at meta positions are known to modulate lipophilicity and electronic effects, influencing pharmacokinetics .
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Indole-Ethyl-Acetamide Side Chain: The 5-methoxyindole group mirrors structural motifs in serotonin analogs, suggesting potential central nervous system (CNS) activity.
Synthetic Strategies
The synthesis of pyridazinone-indole hybrids typically involves multi-step protocols, as exemplified by methodologies for related compounds . A plausible route for this compound includes:
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Pyridazinone Formation: Cyclocondensation of diketones with hydrazines yields the pyridazinone core. For example, 3-(3-methoxyphenyl)pyridazin-6(1H)-one could be synthesized via reaction of 3-methoxyphenylglyoxal with hydrazine hydrate .
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Acetamide Coupling: Alkylation of the pyridazinone nitrogen with chloroacetamide intermediates introduces the acetamide side chain.
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Indole-Ethyl Attachment: Mitsunobu or Ullmann coupling reactions may link the 5-methoxyindole ethyl group to the acetamide .
Critical Reaction Conditions:
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Mo(CO)6-mediated carbonylations for introducing methoxy groups .
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Copper-catalyzed cross-couplings for aryl-aryl bond formation .
| Compound | Substituent (Position 5) | FPR1 EC50 (µM) | FPR2 EC50 (µM) |
|---|---|---|---|
| 8a | Methyl | 0.045 | 0.12 |
| 13a | Ethyl | 0.35 | 0.035 |
| 27b | Phenyl | 0.61 | 0.061 |
The target compound’s 3-methoxyphenyl group may enhance FPR2 selectivity, as bulkier substituents at position 3 favor FPR2 binding pockets . Conversely, the indole ethyl chain could introduce off-target effects at serotonin receptors, necessitating selectivity studies.
Structure-Activity Relationship (SAR) Considerations
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Pyridazinone Substitutions:
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Indole Modifications:
Steric Effects: Larger substituents (e.g., propyl) at position 5 of pyridazinones abolish activity due to steric clashes , suggesting the target compound’s 3-methoxyphenyl group may balance bulk and binding compatibility.
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